Juvenimicin A2

Macrolide Chemical Structure Antibiotic

Juvenimicin A2 (CAS 61417-47-8) is the defined C6-methyl variant of the juvenimicin complex, distinguished from rosamicin (C6-formylmethyl) and hydroxyethyl analogs by a single substituent that alters 50S ribosomal binding geometry and erm-mediated resistance susceptibility. This discrete molecular entity is essential for SAR studies quantifying the aldehyde's contribution to target engagement, as a certified reference standard for chromatographic deconvolution of the juvenimicin fermentation mixture, and as an analytical endpoint in macrolide PKS pathway reconstitution. Researchers investigating Gram-positive antimicrobial screening, including MRSA, should utilize this C6-methyl scaffold to isolate structure-specific activity from the potency hierarchy established for the juvenimicin complex.

Molecular Formula C30H51NO8
Molecular Weight 553.7 g/mol
CAS No. 61417-47-8
Cat. No. B15184055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuvenimicin A2
CAS61417-47-8
Molecular FormulaC30H51NO8
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C
InChIInChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+
InChIKeyNMAABBNXENXPAD-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Juvenimicin A2 Procurement Guide: Verified Structural Differentiation and Antibacterial Evidence


Juvenimicin A2 (CAS: 61417-47-8) is a 16-membered macrolide antibiotic produced by Micromonospora chalcea var. izumensis, identified as one of eight components (A1–A4, B1–B4) in the juvenimicin complex [1]. Its chemical formula is C30H51NO8 with a molecular weight of 553.728 g/mol . Juvenimicin A2 inhibits bacterial protein synthesis via 50S ribosomal subunit binding and exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and select Gram-negative organisms [2]. The compound is predominantly available through specialized chemical suppliers (e.g., MedChemExpress Cat. No. HY-N14755) for research purposes, with reported purity specifications up to 99% by HPLC from some vendors .

Juvenimicin A2: Why In-Class Analogs Cannot Be Interchanged


Juvenimicin A2 cannot be substituted by other macrolides—including its closest juvenimicin analogs—because the 6-position substituent directly dictates differential ribosomal binding, metabolic stability, and cross-resistance susceptibility. The juvenimicin complex comprises eight structurally distinct 16-membered macrolides: A1–A4 and B1–B4, each bearing a unique 6-position substituent that alters the electronic and steric properties of the macrolactone ring [1]. Juvenimicin A3 (rosamicin), which carries a formylmethyl group at C6, was identified as the most potent antimicrobial component of the complex and is structurally identical to the clinically studied M-4365 A2 [2]. In contrast, Juvenimicin A2 possesses only a methyl group at this position—a modification that eliminates the aldehyde functionality known to interact with the ribosomal A2058 residue [3]. This single structural variation produces measurable consequences: altered hydrogen-bonding potential with the 50S ribosomal subunit, reduced susceptibility to certain erm methyltransferase-mediated resistance mechanisms, and a distinct pattern of glycosylation by tailoring enzymes during biosynthesis [4]. Consequently, Juvenimicin A2 represents a discrete molecular entity with a specific resistance profile and ribosomal binding geometry, not a generic substitute for its analogs. The evidence presented below quantifies exactly where these differences manifest in experimentally verifiable terms.

Juvenimicin A2: Quantified Differentiation Evidence Against Closest Analogs


Juvenimicin A2 vs. A3 (Rosamicin): Verified 6-Position Substituent Difference

The sole structural differentiation between Juvenimicin A2 and Juvenimicin A3 (rosamicin) resides at the C6 position of the 16-membered macrolactone ring. Juvenimicin A2 carries a methyl (-CH3) group at C6, whereas Juvenimicin A3 possesses a formylmethyl (-CH2-CHO) group at the identical position [1][2]. This structural distinction was established through comprehensive physicochemical analyses including NMR spectroscopy, mass spectrometry, and chemical degradation studies on the isolated juvenimicin complex [1]. The presence of the formylmethyl aldehyde functionality in A3 enables hydrogen-bonding interactions with bacterial ribosomal RNA that are sterically and electronically absent in A2 [3].

Macrolide Chemical Structure Antibiotic

Juvenimicin A2 Relative Antimicrobial Potency Ranking Within the Juvenimicin Complex

Within the eight-component juvenimicin complex, antimicrobial activity is not uniformly distributed. The original fermentation and characterization study established a clear potency hierarchy: Juvenimicin A3 (rosamicin) demonstrated the most potent antimicrobial activity against Gram-positive bacteria and was uniquely active against Gram-negative organisms among the complex members [1]. Juvenimicin A2, along with the other six components, exhibited measurable but comparatively lower antimicrobial activity [1]. The study reported that juvenimicin A3 was approximately 2-4 fold more potent than Juvenimicin A2 against Staphylococcus aureus FDA 209P based on agar dilution assays, though exact MIC values for A2 were not tabulated in the primary publication [1].

Antibacterial MIC Potency

Juvenimicin A2 Structural Relationship to Mycinamicins and Tylosin-Class Macrolides

The aglycone core of Juvenimicin A2 is structurally related to but distinct from several clinically and industrially significant 16-membered macrolides. Comparative structural analysis revealed that the isolated aglycone moieties of mycinamicins differ from those of magnamycin, tylosin, chalcomycin, and the juvenimicin A2 type [1]. This aglycone-level differentiation means Juvenimicin A2 occupies a unique structural niche within the tylactone-derived macrolide family, with implications for both biosynthetic engineering and ribosomal binding specificity. The JuvEIV polyketide synthase module responsible for Juvenimicin A2 biosynthesis accepts a specific tylactone hexaketide intermediate that is also utilized in the synthesis of M-4365 and rosamicin classes, confirming a shared but not identical biosynthetic origin [2].

Macrolide Aglycone Biosynthesis

Juvenimicin A2 Vendor-Reported MIC Ranges Against Clinically Relevant Pathogens

Commercial supplier documentation reports minimum inhibitory concentration (MIC) values for Juvenimicin A2 against multiple bacterial strains, though these values should be considered vendor-provided and are not from peer-reviewed primary literature. Reported MIC values include: Staphylococcus aureus (0.02–4.0 µg/mL), Streptococcus pyogenes (0.01–0.5 µg/mL), and Bacillus subtilis (0.05–2.0 µg/mL) . The compound is additionally noted for effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species, though specific MRSA MIC values are not numerically reported [1].

MIC Antibacterial MRSA

Juvenimicin A2: Validated Application Scenarios for Research Procurement


Negative Control or Reduced-Activity Comparator in Macrolide SAR Studies

Researchers investigating the structure-activity relationship of 16-membered macrolide antibiotics should procure Juvenimicin A2 as a defined C6-methyl variant. When compared directly against Juvenimicin A3 (C6-formylmethyl; rosamicin) or Juvenimicin A4/B1/B3 (C6-hydroxyethyl), Juvenimicin A2 enables isolation of the specific contribution of the C6 aldehyde or hydroxyl functionality to ribosomal binding affinity and antibacterial potency [1]. The potency hierarchy established in the original juvenimicin characterization studies confirms that A2 is less active than A3, making it suitable for dose-response comparisons that quantify the aldehyde's contribution to target engagement [2].

Reference Standard for Juvenimicin Complex Component Identification

Analytical laboratories and natural product chemistry groups engaged in fermentation optimization or impurity profiling of Micromonospora chalcea var. izumensis cultures should procure Juvenimicin A2 as a certified reference standard. The juvenimicin fermentation yields a complex mixture of eight structurally related components (A1-A4, B1-B4) that co-elute under many chromatographic conditions [1]. Juvenimicin A2, with its distinct C6-methyl substitution and established molecular weight (553.728 g/mol, C30H51NO8), serves as a definitive retention time and mass spectral marker for this specific component, enabling accurate quantification of fermentation yield and purity assessment of isolated fractions [2].

Substrate for Biosynthetic Pathway Elucidation and Polyketide Synthase Engineering

Synthetic biology and metabolic engineering laboratories working on macrolide polyketide synthase (PKS) systems should utilize Juvenimicin A2 as an analytical endpoint and pathway intermediate reference. The juvenimicin (Juv) ketosynthase of the penultimate JuvEIV PKS module has been shown to accept tylactone hexaketide chain elongation intermediates that lead to juvenimicin, M-4365, and rosamicin structural classes [1]. Juvenimicin A2, as a natural product of this pathway, serves as a validated marker for successful pathway reconstitution and can be used as a comparative standard when assessing engineered variants of the PKS machinery for altered macrolactone production [2].

Gram-Positive Antibacterial Screening Including MRSA Phenotypes

Investigators screening compound libraries against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), may procure Juvenimicin A2 as a 16-membered macrolide scaffold for antibacterial activity assessment. While vendor-reported MIC ranges suggest activity against S. aureus (0.02–4.0 µg/mL), S. pyogenes (0.01–0.5 µg/mL), and B. subtilis (0.05–2.0 µg/mL) [1], researchers should note that peer-reviewed primary MIC data for Juvenimicin A2 against specific resistant clinical isolates are not publicly available. All screening studies should include appropriate positive controls (e.g., erythromycin, tylosin) and confirmatory testing against reference strains to validate any observed activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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